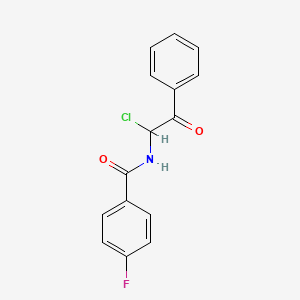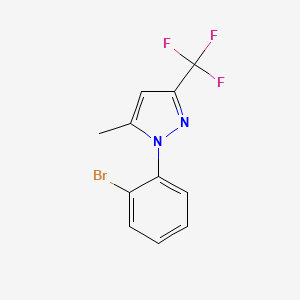
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde, methylhydrazine, and trifluoroacetic acid.
Condensation Reaction: The first step involves the condensation of 2-bromobenzaldehyde with methylhydrazine to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of trifluoroacetic acid to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrazole oxides.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, strong oxidizing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(2-Bromophenyl)-5-methyl-3-(difluoromethyl)-1H-pyrazole: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.
1-(2-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may alter its binding affinity and specificity for biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
927388-16-7 |
|---|---|
Fórmula molecular |
C11H8BrF3N2 |
Peso molecular |
305.09 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-7-6-10(11(13,14)15)16-17(7)9-5-3-2-4-8(9)12/h2-6H,1H3 |
Clave InChI |
UTYJSBOPTHYMAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC=C2Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


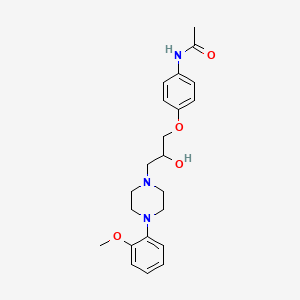

![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
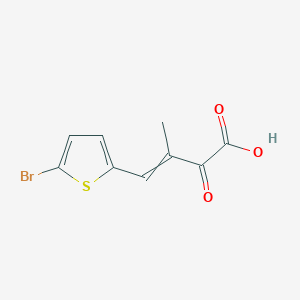
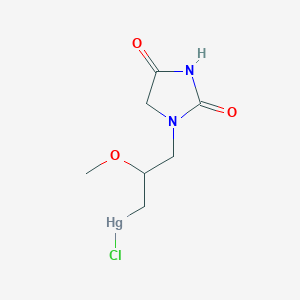
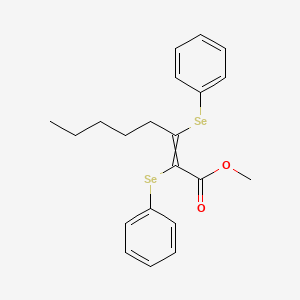
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
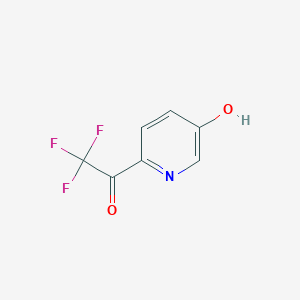
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

